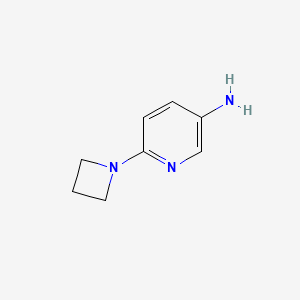

6-(氮杂环丁-1-基)吡啶-3-胺

描述

“6-(Azetidin-1-yl)pyridin-3-amine”, also known as “3-Amino-6-(azetidin-1-yl)pyridine”, is a chemical compound with the molecular formula C8H11N3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of azetidine derivatives has been described in several papers. One method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “6-(Azetidin-1-yl)pyridin-3-amine” can be represented by the InChI code: 1S/C8H11N3/c9-7-5-11(6-7)8-3-1-2-4-10-8 . The molecular weight of this compound is 149.19 g/mol.科学研究应用

抗菌和抗结核活性

6-(氮杂环丁-1-基)吡啶-3-胺衍生物已被研究其在抗菌和抗结核活性方面的潜力。研究表明,某些氮杂环丁酮类似物,如衍生自席夫碱和氯乙酰氯的类似物,对细菌和真菌菌株表现出显着的抗菌活性,以及对结核分枝杆菌的体外抗结核活性 (Chandrashekaraiah 等人,2014).

抗抑郁和促智剂

某些席夫碱和2-氮杂环丁酮的合成和药理学评估,包括N'-[(1Z)-(取代芳基)亚甲基]吡啶-4-甲酰肼,已证明具有潜在的抗抑郁和促智活性。这些化合物在动物模型中显示出有希望的结果,表明2-氮杂环丁酮骨架作为中枢神经系统(CNS)活性剂的潜力 (Thomas 等人,2016).

合成方法

研究还集中在氮杂环丁烷和相关化合物的合成方法上。已经开发了通过钯催化的C-H键分子内胺化反应合成氮杂环丁烷、吡咯烷和吲哚啉化合物的有效方法。这些方法的特点是催化剂负载量低、试剂廉价、操作条件方便 (He 等人,2012).

安全和危害

The safety data sheet (SDS) for “6-(Azetidin-1-yl)pyridin-3-amine” includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

The primary target of 6-(Azetidin-1-yl)pyridin-3-amine is the estrogen receptor . This compound acts as a selective estrogen receptor degrader (SERD) and antagonist, which are used in the treatment of ER+ breast cancer .

Mode of Action

6-(Azetidin-1-yl)pyridin-3-amine interacts with its target, the estrogen receptor, by binding to it and causing its degradation . This results in a decrease in the number of estrogen receptors available, thereby reducing the effects of estrogen on the cells .

Biochemical Pathways

By degrading the estrogen receptor, it can disrupt the normal signaling pathways that are activated by estrogen, potentially leading to a decrease in the proliferation of ER+ breast cancer cells .

Pharmacokinetics

It is mentioned that the compound has favorable physicochemical and preclinical pharmacokinetic properties for oral administration . This suggests that the compound is likely well-absorbed and distributed in the body, and is metabolized and excreted in a manner that allows for effective therapeutic action.

Result of Action

The result of the action of 6-(Azetidin-1-yl)pyridin-3-amine is the degradation of the estrogen receptor, leading to a reduction in the effects of estrogen on the cells . This can result in a decrease in the proliferation of ER+ breast cancer cells . The compound has been shown to have potent in vivo activity in mouse xenograft models .

生化分析

Biochemical Properties

6-(Azetidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary enzymes it interacts with is glutathione S-transferase (GST), which catalyzes the conjugation of glutathione to the compound without prior bioactivation . This interaction is crucial for the detoxification processes within cells. Additionally, 6-(Azetidin-1-yl)pyridin-3-amine has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates . These interactions highlight the compound’s role in modulating enzymatic activity and metabolic pathways.

Cellular Effects

The effects of 6-(Azetidin-1-yl)pyridin-3-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors (nAChRs). The compound acts as an antagonist or partial agonist of these receptors, leading to alterations in cell signaling and neurotransmission . Furthermore, 6-(Azetidin-1-yl)pyridin-3-amine impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, 6-(Azetidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ligand-binding domain of estrogen receptors, acting as a selective estrogen receptor degrader (SERD) and antagonist . This binding leads to the degradation of estrogen receptors and inhibition of their activity, which is particularly relevant in the context of breast cancer treatment. Additionally, 6-(Azetidin-1-yl)pyridin-3-amine inhibits the activity of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate access . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Azetidin-1-yl)pyridin-3-amine have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that 6-(Azetidin-1-yl)pyridin-3-amine can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects are consistent across both in vitro and in vivo studies, indicating the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of 6-(Azetidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors by modulating nAChR activity . At higher doses, 6-(Azetidin-1-yl)pyridin-3-amine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

6-(Azetidin-1-yl)pyridin-3-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as GST and cytochrome P450 . The compound undergoes conjugation with glutathione, leading to the formation of various metabolites, including glutathionyl, cysteinyl, and mercapturic acid conjugates . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, 6-(Azetidin-1-yl)pyridin-3-amine can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and catabolic pathways.

Transport and Distribution

Within cells and tissues, 6-(Azetidin-1-yl)pyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, 6-(Azetidin-1-yl)pyridin-3-amine can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 6-(Azetidin-1-yl)pyridin-3-amine is determined by its interactions with targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 6-(Azetidin-1-yl)pyridin-3-amine can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through interactions with targeting sequences and chaperone proteins . These localization patterns are critical for the compound’s activity and function within the cell.

属性

IUPAC Name |

6-(azetidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJOZVHJEPMZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304922 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045335-18-9 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

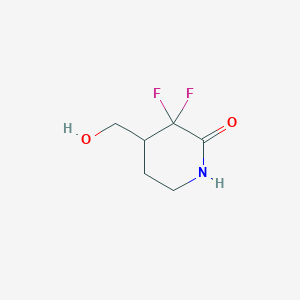

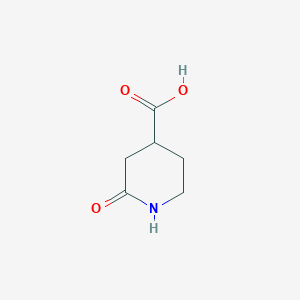

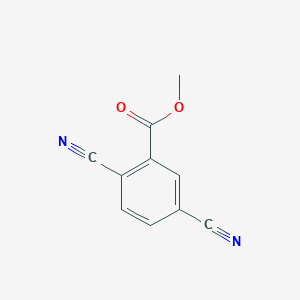

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

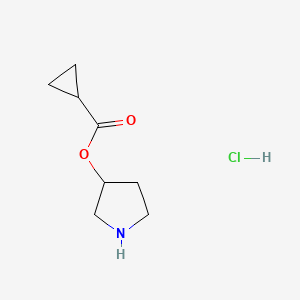

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)

![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)